molecular formula C18H22N2O5 B2807972 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1396884-52-8

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2807972
CAS No.: 1396884-52-8
M. Wt: 346.383
InChI Key: IIXBXNNRZXZWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the cyclopropyl-furan intermediate: This step might involve the cyclopropanation of a furan derivative.

    Hydroxylation: Introduction of the hydroxyethyl group through a hydroxylation reaction.

    Urea formation: The final step could involve the reaction of the intermediate with a dimethoxyphenyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the urea group would yield primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-phenylurea: Lacks the methoxy groups on the phenyl ring.

    1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea: Has methoxy groups at different positions on the phenyl ring.

Uniqueness

The presence of the 2,3-dimethoxyphenyl group in 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea may confer unique chemical and biological properties, such as increased stability or specific interactions with biological targets.

Properties

IUPAC Name

1-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-23-14-6-3-5-13(16(14)24-2)20-17(21)19-11-18(22,12-8-9-12)15-7-4-10-25-15/h3-7,10,12,22H,8-9,11H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXBXNNRZXZWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.